molecular formula C7H3F4NO3 B1460125 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene CAS No. 1803610-49-2

1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene

Cat. No. B1460125
CAS RN: 1803610-49-2
M. Wt: 225.1 g/mol
InChI Key: VITIKGAJQMJZFF-UHFFFAOYSA-N
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Description

“1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene” is a chemical compound with the molecular formula C7H5F2NO3 . It is a solid at 20 degrees Celsius . The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of compounds similar to “1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene” has been reported in the literature. For instance, a process for the preparation of Pyroxasulfone, which involves the use of a difluoromethoxy compound, has been disclosed . Another study describes a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde via O-alkylation, oxidation, and N-acylation .

Scientific Research Applications

Enzyme Inhibition: COPD Treatment

The difluoromethoxy phenyl motif is part of commercially available drugs like Roflumilast , a selective enzyme inhibitor used as an anti-inflammatory for the treatment of chronic obstructive pulmonary disease (COPD). The compound’s role in enzyme inhibition helps in reducing inflammation and improving lung function in patients.

Safety and Hazards

The safety data sheet for a similar compound, “1-Difluoromethoxy-4-nitrobenzene”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO3/c8-3-2-6(15-7(10)11)4(9)1-5(3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITIKGAJQMJZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230473
Record name Benzene, 1-(difluoromethoxy)-2,5-difluoro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Difluoro-2-difluoromethoxy-5-nitrobenzene

CAS RN

1803610-49-2
Record name Benzene, 1-(difluoromethoxy)-2,5-difluoro-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803610-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(difluoromethoxy)-2,5-difluoro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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